(Z)-N-CYCLOHEXYL-N'-(4-ETHOXYBENZENESULFONYL)BENZENECARBOXIMIDAMIDE
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Overview
Description
N’-cyclohexyl-N-(4-ethoxyphenyl)sulfonylbenzenecarboximidamide is a complex organic compound with the molecular formula C21H26N2O3S and a molecular weight of 386.51. This compound is known for its unique chemical structure, which includes a cyclohexyl group, an ethoxyphenyl group, and a sulfonylbenzenecarboximidamide moiety. It is used in various scientific research applications due to its distinctive properties.
Scientific Research Applications
N’-cyclohexyl-N-(4-ethoxyphenyl)sulfonylbenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemicals for industrial applications.
Safety and Hazards
Preparation Methods
The synthesis of N’-cyclohexyl-N-(4-ethoxyphenyl)sulfonylbenzenecarboximidamide involves several steps. One common method includes the reaction of cyclohexylamine with 4-ethoxybenzenesulfonyl chloride to form an intermediate product. This intermediate is then reacted with benzenecarboximidamide under specific conditions to yield the final compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
N’-cyclohexyl-N-(4-ethoxyphenyl)sulfonylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Mechanism of Action
The mechanism of action of N’-cyclohexyl-N-(4-ethoxyphenyl)sulfonylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N’-cyclohexyl-N-(4-ethoxyphenyl)sulfonylbenzenecarboximidamide can be compared with other similar compounds such as:
N-cyclohexyl-N’-(4-ethoxyphenyl)urea: This compound has a similar structure but lacks the sulfonylbenzenecarboximidamide moiety.
4-cyclohexyl-N-(4-ethoxyphenyl)benzenesulfonamide: This compound contains a sulfonamide group instead of a sulfonylbenzenecarboximidamide group.
The uniqueness of N’-cyclohexyl-N-(4-ethoxyphenyl)sulfonylbenzenecarboximidamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N'-cyclohexyl-N-(4-ethoxyphenyl)sulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-2-26-19-13-15-20(16-14-19)27(24,25)23-21(17-9-5-3-6-10-17)22-18-11-7-4-8-12-18/h3,5-6,9-10,13-16,18H,2,4,7-8,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPVVFQXMISBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC(=NC2CCCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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